molecular formula C24H21ClN4O3 B11268277 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide

カタログ番号: B11268277
分子量: 448.9 g/mol
InChIキー: USLKEFIPJRYTOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide features a pyrido[3,2-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 3 and an acetamide-linked 2,3-dimethylphenyl moiety. This scaffold is characteristic of kinase inhibitors or enzyme modulators, where the pyridopyrimidine ring system serves as a pharmacophore for binding interactions. The 4-chlorobenzyl group enhances lipophilicity, while the 2,3-dimethylphenyl substituent may influence steric interactions in target binding pockets .

特性

分子式

C24H21ClN4O3

分子量

448.9 g/mol

IUPAC名

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C24H21ClN4O3/c1-15-5-3-6-19(16(15)2)27-21(30)14-28-20-7-4-12-26-22(20)23(31)29(24(28)32)13-17-8-10-18(25)11-9-17/h3-12H,13-14H2,1-2H3,(H,27,30)

InChIキー

USLKEFIPJRYTOF-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C

製品の起源

United States

準備方法

Microwave-Assisted Cyclocondensation

In a 10 mL reaction vial, equimolar quantities of 4-(4-chlorobenzylidene)-3-methylisoxazol-5(4H)-one (1 mmol) and 2,6-diaminopyrimidin-4(3H)-one (1 mmol) are suspended in a 2:1 (v/v) mixture of dimethylformamide (DMF) and glacial acetic acid. The mixture is irradiated at 240 W (140°C) for 20–30 minutes under microwave conditions, achieving cyclization to form the pyrido[3,2-d]pyrimidine-2,4-dione core. This method reduces reaction times from hours (under conventional heating) to minutes, with yields exceeding 75% after recrystallization from DMF-ethanol.

Alternative Thermal Cyclization

For laboratories lacking microwave instrumentation, thermal cyclization in refluxing acetic acid (120°C, 8–12 hours) provides a viable alternative, albeit with marginally lower yields (60–65%).

Acetamide Side Chain Installation

The final step involves coupling the 2,3-dimethylphenylacetamide moiety to the N1 position of the benzylated core.

Chloroacetylation Followed by Aminolysis

  • Chloroacetylation : The N1 position of 3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine (1 mmol) is treated with chloroacetyl chloride (1.2 mmol) in ethanol containing glacial acetic acid (2 drops) at 30°C for 8 hours. This yields 2-chloro-N-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide.

  • Aminolysis with 2,3-Dimethylaniline : The chloroacetamide intermediate (1 mmol) reacts with 2,3-dimethylaniline (1.5 mmol) in ethanol at 40°C for 10 hours, facilitated by triethylamine (2 mmol) as a base. The product is isolated via filtration and recrystallized from ethanol, achieving 70–75% yield.

One-Pot Amidation Strategy

A streamlined one-pot procedure combines chloroacetylation and aminolysis in sequential steps without isolating intermediates. This reduces purification losses and improves overall yield to 80–85%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors enhances scalability and reproducibility. Key parameters include:

ParameterOptimal Value
Residence Time15–20 minutes
Temperature60–80°C
Solvent SystemEthanol/Acetic Acid (9:1)
Catalyst LoadingTBAI (0.05 equiv)

This system achieves >90% conversion with minimal byproduct formation.

Purification Technologies

Industrial recrystallization employs mixed solvents (e.g., DMF/ethanol) to remove unreacted starting materials, while automated column chromatography systems ensure batch-to-batch consistency.

Analytical Characterization and Quality Control

Critical characterization data for the final compound include:

  • ¹H NMR (DMSO-d₆) : δ 10.84 (s, 1H, NH), 7.24–7.21 (m, 2H, ArH), 4.62 (s, 2H, CH₂), 2.25 (s, 6H, CH₃).

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient) .

化学反応の分析

この化合物は、以下を含むさまざまな種類の化学反応を受ける可能性があります。

    酸化: 強い酸化剤を使用して酸化することができ、対応するオキソ誘導体の形成につながります。

    還元: 水素化ホウ素ナトリウムなどの還元剤を使用して還元反応を実施することができ、還元された類似体の形成につながります。

    置換: クロロベンジル基は求核置換反応に関与し、塩素原子が他の求核剤に置き換えられます。これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学的研究の応用

2-(3-(4-クロロベンジル)-2,4-ジオキソ-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)-N-(2,3-ジメチルフェニル)アセトアミドは、さまざまな科学研究に応用されてきました。

    化学: より複雑な分子や材料を合成するためのビルディングブロックとして役立ちます。

    生物学: この化合物は、酵素の相互作用と細胞経路を研究するための生化学的プローブとしての可能性を秘めています。

    医学: 予備研究では、薬理学的特性を持つ可能性が示唆されており、薬剤開発の候補となっています。

    産業: 特定の化学的特性を持つ新しい材料の開発に使用できます。

作用機序

類似化合物の比較

2-(3-(4-クロロベンジル)-2,4-ジオキソ-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)-N-(2,3-ジメチルフェニル)アセトアミドと類似の化合物には、さまざまな置換基を持つ他のピリド[3,2-d]ピリミジン誘導体があります。これらの化合物は共通のコア構造を共有していますが、側鎖が異なり、化学的および生物学的特性に大きな影響を与える可能性があります。

類似化合物との比較

Comparison with Structural Analogues

Structural and Physicochemical Comparisons

Key structural analogues differ in substituents on the pyridopyrimidine core and the arylacetamide side chain. Below is a comparative analysis:

Compound Name / ID Molecular Formula Substituents (R1, R2) Molecular Weight Melting Point (°C) Yield (%) Notable Data
Target Compound C24H20ClN4O3* R1: 4-chlorobenzyl; R2: 2,3-dimethylphenyl ~465.9† Not reported Not reported N/A
2-[3-(4-Chlorobenzyl)-2,4-dioxo-...-yl]-N-(2,5-dimethoxyphenyl)acetamide C24H21ClN4O5 R1: 4-chlorobenzyl; R2: 2,5-dimethoxyphenyl 480.905 Not reported Not reported ChemSpider ID: 18418562
N-(7-Methyl-2-phenylamino-...thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide C18H19N5SO2 R1: Thieno ring; R2: Phenyl 369.44 143–145 73 IR: 1,730 cm⁻¹ (C=O); NMR: δ 2.10 (COCH3)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[...])acetamide C31H23F2N5O3 R1: Fluorophenyl-chromen; R2: Fluorophenyl 571.198 302–304 19 Mass: 571.198 [M+1]+
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C13H11Cl2N3O2S R1: Thiopyrimidine; R2: 2,3-dichlorophenyl 344.21 230 80 ¹H NMR: δ 12.50 (NH)
Key Observations:
  • Substituent Effects: The 2,5-dimethoxyphenyl analogue () has higher molecular weight (480.905 vs. ~465.9) due to methoxy groups, which may increase solubility compared to the target compound’s 2,3-dimethylphenyl group . The thieno[2,3-d]pyrimidine derivative () replaces the pyrido ring with a sulfur-containing thieno system, reducing molecular weight (369.44) and altering electronic properties, as evidenced by IR carbonyl peaks at 1,730 cm⁻¹ . Fluorine-substituted compounds () exhibit significantly higher melting points (302–304°C), likely due to enhanced crystallinity from fluorine’s electronegativity and rigid chromen backbone .
  • Synthetic Efficiency :

    • Yields vary widely: 19% for the fluorinated chromen derivative (complex Suzuki coupling) vs. 80% for the thiopyrimidine compound (straightforward nucleophilic substitution) .

Functional Group and Bioactivity Implications

  • Acetamide Linkage : All compounds retain the acetamide bridge, critical for hydrogen bonding in target proteins. Modifications here (e.g., 2,3-dimethylphenyl vs. 2,5-dimethoxyphenyl) alter steric and electronic profiles .
  • Chlorine vs. Fluorine : The target compound’s 4-chlorobenzyl group may confer moderate hydrophobicity, whereas fluorine in enhances metabolic stability and binding affinity to hydrophobic pockets .
  • Thio vs.

Research Findings and Data Gaps

  • Target Compound: Limited data on synthesis and bioactivity are available in the provided evidence. Further studies are needed to characterize its melting point, solubility, and kinase inhibition profile.
  • Analogues: ’s thieno-pyrimidine shows robust synthesis (73% yield) and well-defined spectral data, suggesting scalability for preclinical testing . ’s low yield (19%) highlights challenges in synthesizing highly fluorinated, polycyclic systems .

生物活性

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a pyrido[3,2-d]pyrimidine core and various substituents that enhance its biological activity. This article explores the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C23H22ClN4O4C_{23}H_{22}ClN_{4}O_{4}, with a molecular weight of approximately 450.88 g/mol. The presence of the dioxo and amide functionalities suggests potential for diverse biological interactions, making it a candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC23H22ClN4O4
Molecular Weight450.88 g/mol
Core StructurePyrido[3,2-d]pyrimidine
Substituents4-Chlorobenzyl, Dimethylphenyl

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity through its interactions with various biological targets. Key findings include:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains and fungi. In vitro tests suggest it may serve as an effective antimicrobial agent due to its ability to inhibit bacterial growth and fungal proliferation.
  • Anticancer Potential : Research indicates that the structural components of the compound allow for interactions with cancer cell pathways. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like diabetes and obesity.

Case Studies

  • Antimicrobial Evaluation :
    • A study conducted on various derivatives of pyrido[3,2-d]pyrimidine highlighted the antimicrobial efficacy of compounds similar to our target compound against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics .
  • Anticancer Activity :
    • In a recent investigation involving cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated an IC50 value in the micromolar range, indicating substantial cytotoxicity against these cells . Further studies are ongoing to elucidate the mechanism of action.
  • Enzyme Inhibition Studies :
    • The compound was tested for its inhibitory effects on alpha-glucosidase, an enzyme linked to carbohydrate metabolism. Results indicated that it could effectively reduce enzyme activity, suggesting potential use in managing postprandial glucose levels .

The biological activity of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide is primarily attributed to:

  • Molecular Interactions : The dioxo group may facilitate hydrogen bonding with active sites on enzymes or receptors.
  • Structural Flexibility : The presence of multiple substituents allows for conformational changes that can enhance binding affinity to biological targets.

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide?

The compound is typically synthesized via multi-step reactions involving cyclization of pyrido[3,2-d]pyrimidine precursors with chlorinated aromatic intermediates. Key steps include:

  • Cyclization : Reacting 4-chlorobenzyl-substituted pyrido[3,2-d]pyrimidine precursors with α-chloroacetamide derivatives under reflux conditions in polar aprotic solvents (e.g., dimethylformamide) .
  • Coupling : Introducing the 2,3-dimethylphenylacetamide moiety via nucleophilic substitution or amidation reactions, often catalyzed by bases like potassium carbonate .
  • Purification : Column chromatography and recrystallization in ethanol/dichloromethane mixtures to achieve >95% purity, verified by HPLC and NMR .

Basic: Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Critical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry, with DMSO-d₆ as the solvent .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]⁺ at 471.9 g/mol) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?

Key variables to optimize:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF or ethanol .
  • Temperature Control : Maintaining 80–100°C during cyclization minimizes side reactions .
  • Catalyst Use : Adding catalytic Pd(PPh₃)₄ improves coupling efficiency in amidation steps .
  • Reaction Monitoring : Real-time HPLC tracking ensures intermediate stability and reduces byproduct formation .

Advanced: What computational methods are employed to predict biological targets and binding mechanisms?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with kinase domains (e.g., EGFR or CDK2), leveraging the compound’s chlorobenzyl and acetamide groups for hydrophobic and hydrogen-bonding interactions .
  • Quantum Mechanical (QM) Calculations : DFT-based studies (e.g., B3LYP/6-31G*) evaluate electron density distribution to predict reactivity at the pyrimidine-dione core .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in physiological conditions .

Advanced: How can researchers resolve discrepancies in biological activity data among structural analogs?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-chlorobenzyl vs. 3-fluorophenyl) on enzyme inhibition using dose-response curves (IC₅₀) .
  • Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Meta-Analysis : Cross-reference data from analogs like N-(4-chlorophenyl)acetamide derivatives to isolate substituent-specific trends .

Advanced: What strategies enhance the compound’s stability under physiological conditions?

  • pH Stability Studies : Test degradation rates in buffers (pH 3–9) to identify optimal formulation pH (e.g., pH 7.4 for plasma stability) .
  • Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
  • Prodrug Design : Mask the pyrimidine-dione core with ester prodrugs to improve solubility and reduce hydrolysis .

Basic: What in vitro assays are used to evaluate the compound’s bioactivity?

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified kinases (e.g., EGFR) using ADP-Glo™ luminescence .
  • Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116) to assess antiproliferative effects .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .

Advanced: How can researchers design analogs with improved target selectivity?

  • Substituent Variation : Replace the 2,3-dimethylphenyl group with bulkier aryl groups (e.g., 3,5-dimethoxyphenyl) to enhance steric hindrance against off-target kinases .
  • Bioisosteric Replacement : Substitute the pyrido[3,2-d]pyrimidine core with thieno[3,2-d]pyrimidine to modulate electron-withdrawing effects .
  • Fragment-Based Design : Use X-ray crystallography of target-ligand complexes to guide rational modifications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。